

The Discovery and Development of HMR 1098: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

HMR 1098, the sodium salt of HMR 1883, is a novel sulfonylthiourea derivative developed by Hoechst Marion Roussel. It was designed as a cardioselective ATP-sensitive potassium (KATP) channel blocker with the therapeutic goal of preventing life-threatening ventricular arrhythmias arising from myocardial ischemia. During ischemia, the activation of sarcolemmal KATP channels in cardiomyocytes leads to a shortening of the action potential duration (APD), which can promote the development of ventricular fibrillation. HMR 1098 was developed to selectively inhibit these cardiac KATP channels without significantly affecting those in pancreatic β-cells, thus avoiding the hypoglycemic effects associated with non-selective KATP channel blockers like glibenclamide. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of HMR 1098, including detailed experimental protocols and a summary of key quantitative data. While extensive preclinical data exists, information regarding its chemical synthesis and clinical trial progression is not publicly available, suggesting its development may not have advanced to later clinical stages.

Introduction: The Rationale for a Cardioselective KATP Channel Blocker

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the cellular energetic state to membrane excitability in various tissues, including pancreatic β-cells, cardiac



muscle, and smooth muscle.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2] The subunit composition varies between tissues, conferring distinct pharmacological properties. In pancreatic β-cells, KATP channels are typically composed of Kir6.2 and SUR1 subunits, while in ventricular cardiomyocytes, they are predominantly Kir6.2/SUR2A complexes.[1][2]

During myocardial ischemia, a drop in intracellular ATP levels leads to the opening of sarcolemmal KATP channels. The subsequent potassium efflux shortens the cardiac action potential duration (APD), which is believed to contribute to the genesis of re-entrant arrhythmias and ventricular fibrillation.[3][4] Pharmacological blockade of these channels has been proposed as a therapeutic strategy to prevent these lethal arrhythmias. However, first-generation sulfonylureas, such as glibenclamide, are non-selective and potently block pancreatic KATP channels, leading to insulin release and hypoglycemia, a significant and undesirable side effect in this context.[3] This created a clear rationale for the discovery and development of a cardioselective KATP channel blocker that could prevent ischemia-induced arrhythmias without impacting glucose homeostasis. HMR 1883 and its sodium salt, HMR 1098, were designed to meet this therapeutic need.[3]

Discovery and Chemical Properties

HMR 1098 is the sodium salt of HMR 1883, a sulfonylthiourea compound.[5] Its chemical name is sodium (5-chloro-2-methoxybenzoyl)(4-methoxy-3-(N-(methylcarbamothioyl)sulfamoyl)phenethyl)amide.[3] The development of HMR 1883 by Hoechst Marion Roussel was a targeted effort to create a cardioselective KATP channel blocker.[3][4] The aim was to separate the desired anti-arrhythmic effects from the insulin-releasing effects of earlier non-selective agents.[3]

While detailed information on the specific screening and lead optimization process is not available in the public literature, the chemical structure of HMR 1883 represents a distinct class from the traditional sulfonylureas used in diabetes treatment.

Chemical Structure of HMR 1883: 1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl]-3-methylthiourea[5]



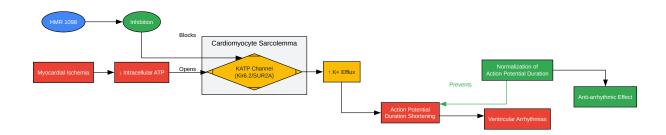
Detailed experimental protocols for the chemical synthesis of HMR 1883 or **HMR 1098** have not been published in peer-reviewed journals.

Mechanism of Action

HMR 1098 exerts its pharmacological effect by inhibiting the activity of ATP-sensitive potassium channels. It binds to the sulfonylurea receptor (SUR) subunit of the channel complex, leading to channel closure and a reduction in potassium efflux.[1] This inhibition is intended to be selective for the cardiac isoform of the KATP channel (Kir6.2/SUR2A).

Signaling Pathway of HMR 1098 Action

The following diagram illustrates the proposed mechanism of action of **HMR 1098** at the cellular level in a cardiomyocyte during ischemia.



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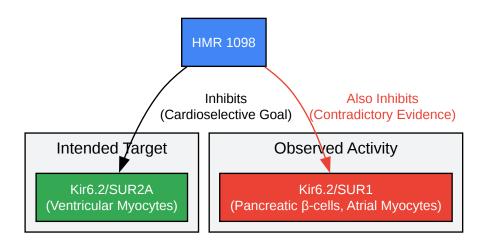
Mechanism of action of HMR 1098 in ischemic cardiomyocytes.

Controversy Regarding SUR Isotype Selectivity

While initially developed as a selective inhibitor of the cardiac KATP channel (Kir6.2/SUR2A), subsequent research has challenged the SUR isotype specificity of **HMR 1098**. Some studies have shown that **HMR 1098** can also inhibit Kir6.2/SUR1 channels, which are predominantly found in pancreatic β-cells and atrial myocytes.[2][6] In fact, some evidence suggests that **HMR**



1098 may be a more potent inhibitor of Kir6.2/SUR1 than Kir6.2/SUR2A channels, particularly in the presence of MgADP.[2][6] This finding has significant implications for the interpretation of preclinical studies and the potential clinical utility of the compound.



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Debated selectivity of HMR 1098 for SUR2A vs. SUR1 KATP channel subunits.

Preclinical Pharmacology

HMR 1098 has been evaluated in a variety of in vitro and in vivo preclinical models to characterize its pharmacological effects.

In Vitro Electrophysiology and Channel Inhibition

Table 1: In Vitro Inhibitory Activity of HMR 1098 and Related Compounds



Compound	Preparation	KATP Channel Subtype	IC50 / Potency	Reference
HMR 1098	Recombinant Kir6.2/SUR2A	Kir6.2/SUR2A	0.30 ± 0.04 μM (Pinacidil- activated)	
HMR 1098	Adult Rat Ventricular Myocytes	Sarcolemmal KATP	0.36 ± 0.02 μM (Pinacidil- activated)	_
HMR 1098	Recombinant Kir6.2/SUR1	Kir6.2/SUR1	More effective than on Kir6.2/SUR2A in the presence of MgADP and MgATP	[2][6]
HMR 1883	Guinea Pig Papillary Muscle	Sarcolemmal KATP	0.6 μM (vs. Rilmakalim- induced APD shortening)	[1]
HMR 1883	Guinea Pig Ventricular Myocytes	Sarcolemmal KATP	0.8 μM (vs. Rilmakalim- induced whole- cell current)	[1]
Glibenclamide	Guinea Pig Papillary Muscle	Sarcolemmal KATP	0.14 µM (vs. Rilmakalim- induced APD shortening)	[1]
Glibenclamide	Guinea Pig Ventricular Myocytes	Sarcolemmal KATP	20 nM (vs. Rilmakalim- induced whole- cell current)	[1]

Effects on Cardiac Function and Ischemia Models



Table 2: Effects of HMR 1098/HMR 1883 in Animal Models of Myocardial Ischemia

Model	Species	Compound & Dose	Key Findings	Reference
Isolated Perfused Working Heart (Low-flow ischemia)	Rat	HMR 1098 (3 μmol/l)	Prevented ischemia- induced QT interval shortening.	
Anesthetized Rat (Coronary artery occlusion)	Rat	HMR 1098 (10 mg/kg i.v.)	No significant effect on infarct size (72 ± 2% vs. 75 ± 3% in vehicle).	_
Anesthetized Pig (Coronary artery occlusion)	Pig	HMR 1883 (3 mg/kg i.v.)	Reduced ischemia-induced shortening of monophasic action potential (MAP) by 59%.	[4]
Conscious Dog (Healed myocardial infarction)	Dog	HMR 1883 (3.0 mg/kg i.v.)	Prevented ventricular fibrillation in 11 of 13 animals. No significant effect on blood glucose or insulin.	[2]
Langendorff- perfused Heart (Phase-2 Myocardial Infarction)	Rabbit	HMR 1098 (10 μM)	Prevented sustained ventricular fibrillation in 5 of 9 MI hearts.	



Effects on Pancreatic β-Cells and Glucose Homeostasis

Table 3: Pancreatic and Metabolic Effects of HMR 1098/HMR 1883

Preparation	Species	Compound	Potency / Effect	Reference
Rat Insulinoma Cells (RINm5F)	Rat	HMR 1883	EC50 for depolarization ≈ 20 μM	[1]
Rat Insulinoma Cells (RINm5F)	Rat	Glibenclamide	EC50 for depolarization = 9 nM	[1]
Isolated Pancreatic Islets	Mouse	HMR 1098	Increased insulin secretion with an EC50 of 6.3 ± 1.5 µM.	[6]
In vivo	Mouse	HMR 1098 (3000 μg)	Significantly decreased blood glucose levels.	[6]
In vivo	Dog	HMR 1883 (3.0 mg/kg i.v.)	No significant effect on blood glucose or plasma insulin.	[2]

Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through KATP channels in single cells.

Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat, mouse, guinea pig). Alternatively, cell lines (e.g., COSm6, HEK293) are transiently transfected with cDNAs encoding the desired Kir6.x and SURx subunits.

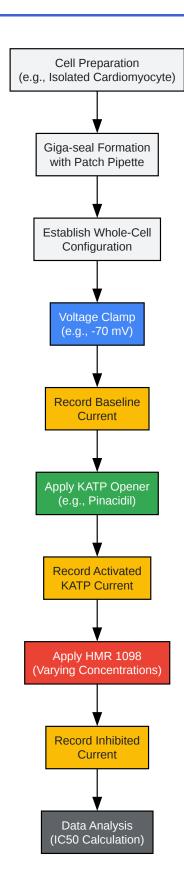
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- Recording: A glass micropipette with a tip diameter of ~1 μm is pressed against the cell
 membrane to form a high-resistance seal. The membrane patch under the pipette is then
 ruptured to allow electrical access to the whole cell. The membrane potential is clamped at a
 specific voltage, and the resulting currents are recorded.
- Solutions: The intracellular (pipette) solution typically contains low ATP to promote KATP channel opening. The extracellular (bath) solution mimics physiological conditions.
- Drug Application: KATP channel openers (e.g., pinacidil, diazoxide) are used to activate the channels, and the inhibitory effect of HMR 1098 at various concentrations is then measured to determine the IC50.





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Experimental workflow for whole-cell patch-clamp analysis of HMR 1098.



Isolated Perfused Heart Models (Langendorff)

This ex vivo model allows for the study of drug effects on the entire heart in a controlled environment.

- Heart Isolation: The heart is rapidly excised from an anesthetized animal and arrested in icecold buffer.
- Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with a physiological salt solution (e.g., Krebs-Henseleit buffer) at constant pressure or flow. This maintains the viability of the heart tissue.
- Ischemia Induction: Global or regional ischemia is induced by reducing the perfusion flow or occluding a coronary artery.
- Measurements: Various parameters can be measured, including electrocardiogram (ECG), monophasic action potentials (MAPs), left ventricular pressure, and coronary flow.
- Drug Administration: **HMR 1098** is added to the perfusate to assess its effects on cardiac function during normoxia, ischemia, and reperfusion.

86Rb+ Efflux Assay

This assay is used to measure the activity of KATP channels in a population of cells.

- Cell Loading: Cells expressing the KATP channels of interest are incubated with ⁸⁶Rb⁺, a
 radioactive analog of K⁺, which accumulates inside the cells.
- Efflux Stimulation: The cells are then treated with metabolic inhibitors or KATP channel openers to activate the channels.
- Measurement: The amount of ⁸⁶Rb⁺ released from the cells into the supernatant is measured over time using a scintillation counter.
- Inhibition Assay: The assay is performed in the presence and absence of various concentrations of HMR 1098 to quantify its inhibitory effect on ⁸⁶Rb⁺ efflux.

Clinical Development Status



A thorough search of public databases and the scientific literature did not yield any information on clinical trials of **HMR 1098** or HMR 1883. There is no evidence of Investigational New Drug (IND) filings or published results from Phase I, II, or III studies. The absence of this information suggests that the clinical development of **HMR 1098** was likely discontinued, possibly due to the findings regarding its lack of SUR isotype specificity, its reduced efficacy under metabolic stress, or other undisclosed reasons.

Conclusion

HMR 1098 was developed based on a strong scientific rationale to be a cardioselective KATP channel blocker for the prevention of ischemia-induced ventricular arrhythmias. Preclinical studies demonstrated its efficacy in preventing action potential shortening and ventricular fibrillation in various animal models. However, its initial characterization as a highly selective SUR2A inhibitor has been contested, with evidence suggesting significant activity at SUR1-containing channels, which could lead to effects on insulin secretion. Furthermore, its efficacy appears to be diminished under conditions of metabolic stress, a key feature of the intended therapeutic setting. The lack of publicly available information on its clinical development suggests that HMR 1098 did not proceed to become a clinically approved therapeutic agent. Nevertheless, the study of HMR 1098 has contributed significantly to the understanding of KATP channel pharmacology and the challenges of developing isotype-selective ion channel modulators.

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References

- 1. DE60132798T2 COMPOSITION OF A SODIUM CHANNEL BLOCKING COMPOUND -Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103539728A Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]



- 5. WO2013130411A1 Salts of potassium atp channel openers and uses thereof Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of HMR 1098: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1255511#the-discovery-and-development-of-hmr1098]

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